1-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride
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Overview
Description
1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required purity levels for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer activities.
Pyrrolopyrazine: Exhibits a wide range of biological activities, including antimicrobial and kinase inhibition.
Uniqueness: 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9Cl2N3O2 |
---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
3-pyridin-3-ylimidazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H7N3O2.2ClH/c13-9(14)8-5-11-6-12(8)7-2-1-3-10-4-7;;/h1-6H,(H,13,14);2*1H |
InChI Key |
CROWCNNLFVWJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C=NC=C2C(=O)O.Cl.Cl |
Origin of Product |
United States |
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